molecular formula C28H44N2O23 B8235748 Hyaluronate Tetrasaccharide

Hyaluronate Tetrasaccharide

Cat. No.: B8235748
M. Wt: 776.6 g/mol
InChI Key: QSLDUONJYQVUMT-MKHOPNFUSA-N
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Description

The compound “Hyaluronate Tetrasaccharide” is a complex organic molecule. It features multiple hydroxyl groups, acetamido groups, and carboxylic acid functionalities, indicating its potential biological activity and relevance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective acylation, and glycosylation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts or reagents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of biocatalysts or enzyme-mediated synthesis could also be explored to enhance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of acetamido groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Use of reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules or as a chiral auxiliary in asymmetric synthesis.

Biology

It may serve as a substrate or inhibitor in enzymatic reactions, helping to study enzyme mechanisms and kinetics.

Medicine

Industry

The compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups suggests that it could form hydrogen bonds, ionic interactions, or covalent bonds with its targets, modulating their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • Hyaluronate Tetrasaccharide
  • This compound

Uniqueness

The uniqueness of the compound lies in its specific stereochemistry and the presence of multiple functional groups, which can confer unique biological and chemical properties.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N2O23/c1-6(34)29-8(3-31)19(12(37)9(36)4-32)49-28-18(43)16(41)21(23(53-28)25(46)47)51-26-11(30-7(2)35)20(13(38)10(5-33)48-26)50-27-17(42)14(39)15(40)22(52-27)24(44)45/h3,8-23,26-28,32-33,36-43H,4-5H2,1-2H3,(H,29,34)(H,30,35)(H,44,45)(H,46,47)/t8-,9+,10+,11+,12+,13+,14-,15-,16+,17+,18+,19+,20+,21-,22-,23-,26-,27+,28+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLDUONJYQVUMT-MKHOPNFUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)CO)O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)O)O)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2O23
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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